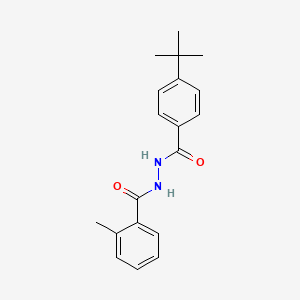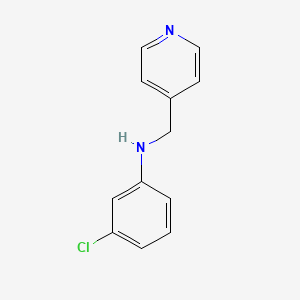![molecular formula C16H20FN3O B5650497 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is classified as a quinolone derivative, which is a class of synthetic antibiotics that have a broad spectrum of activity against bacterial infections. However, the focus of
作用機序
The mechanism of action of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
実験室実験の利点と制限
The advantages of using 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride in lab experiments are its potent anti-cancer properties and broad spectrum of activity against different types of cancer cells. However, the limitations of using this compound are its complex synthesis process and potential toxicity, which requires careful handling and testing.
将来の方向性
There are several future directions for research on 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride. One direction is to study the mechanism of action of this compound in more detail to better understand how it inhibits cancer cell growth. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, research can be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, this compound is a synthetic compound with potential applications in various areas of scientific research. Its anti-cancer properties make it a promising candidate for cancer research, but more research is needed to fully understand its mechanism of action and potential applications in other areas of research.
合成法
The synthesis of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a complex process that involves several steps. The first step involves the synthesis of 2-amino-4-azepanone, which is then reacted with 8-fluoro-4-quinolinol to produce the desired compound. The final step involves the addition of hydrochloric acid to produce the dihydrochloride salt form of the compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
科学的研究の応用
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride has potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, specifically against breast cancer cells. Studies have also shown that this compound can inhibit the growth of other cancer cells, such as lung cancer and colon cancer.
特性
IUPAC Name |
2-[(4-aminoazepan-1-yl)methyl]-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-4-13-15(21)9-12(19-16(13)14)10-20-7-2-3-11(18)6-8-20/h1,4-5,9,11H,2-3,6-8,10,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUAFMDNFMLGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC(=O)C3=C(N2)C(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)
![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)
![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)
![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)